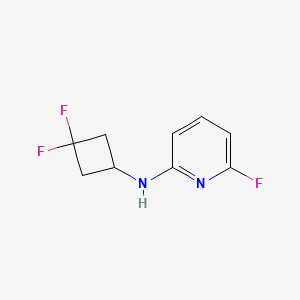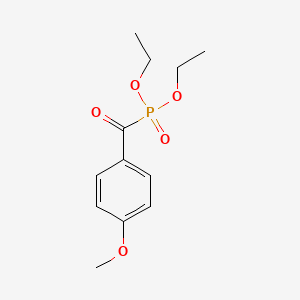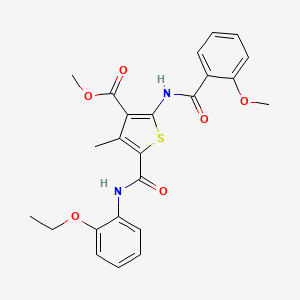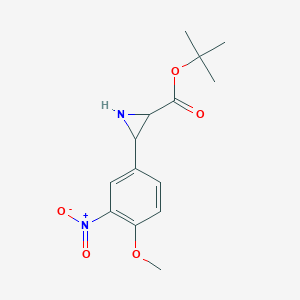
N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine: is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl group attached to a benzene ring with two amine groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig coupling reaction, where 1,4-dibromo-2,5-bis(trifluoromethyl)benzene is reacted with cyclopropylmethylamine in the presence of a palladium catalyst and a phosphine ligand . The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Ethyl-N1-methyl-1,4-benzenediamine: Similar structure with ethyl and methyl groups instead of cyclopropylmethyl and trifluoromethyl groups.
1,4-Bis(trifluoromethyl)benzene: Lacks the amine groups but has two trifluoromethyl groups on the benzene ring.
Uniqueness
N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both cyclopropylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H13F3N2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
1-N-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7,16H,1-2,6,15H2 |
InChI-Schlüssel |
WNRRVDOZOPPYMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=C(C=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)


![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)


![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)


![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

